molecular formula C13H22N2O5S B12337633 2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

Cat. No.: B12337633
M. Wt: 318.39 g/mol
InChI Key: ZSOPWZQRZHWYFY-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

P32/98 is synthesized through a series of chemical reactions involving the incorporation of isoleucine and thiazolidide. The synthetic route typically involves the formation of a thiazolidine ring, followed by the attachment of the isoleucine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of P32/98 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then formulated into its hemifumarate salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

P32/98 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of P32/98 may result in the formation of sulfoxides or sulfones, while reduction may yield thiazolidine derivatives .

Scientific Research Applications

P32/98 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P32/98

P32/98 is unique due to its specific molecular structure, which allows for potent inhibition of DPP4 with a high degree of selectivity. This compound has shown sustained improvements in glucose tolerance and insulin sensitivity in preclinical models, making it a valuable tool for diabetes research .

Properties

Molecular Formula

C13H22N2O5S

Molecular Weight

318.39 g/mol

IUPAC Name

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ZSOPWZQRZHWYFY-WLHGVMLRSA-N

Isomeric SMILES

CCC(C)C(C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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